Methyl 3-amino-2-(benzyl(methyl)amino)propanoate
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Overview
Description
Methyl 3-amino-2-(benzyl(methyl)amino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a benzyl group, and a methylamino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(benzyl(methyl)amino)propanoate typically involves the reaction of methyl 3-aminopropanoate with benzylmethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature of around 20°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(benzyl(methyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Methyl 3-amino-2-(benzyl(methyl)amino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(benzyl(methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and ester groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. Additionally, the benzyl and methylamino groups can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-(aminomethyl)propanoate
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
Uniqueness
Methyl 3-amino-2-(benzyl(methyl)amino)propanoate is unique due to the presence of both benzyl and methylamino groups, which can enhance its chemical reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in drug development and chemical synthesis .
Biological Activity
Methyl 3-amino-2-(benzyl(methyl)amino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group and a benzyl moiety, which are significant for its interactions with biological targets. The presence of the methyl group on the benzyl nitrogen enhances its lipophilicity, potentially improving cellular uptake.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could play a role in various biochemical pathways. For instance, it may target enzymes involved in cancer cell proliferation or inflammation.
- Receptor Binding : The structure suggests that it could bind to receptors that mediate physiological responses, influencing signaling pathways critical for cell survival and proliferation.
Antiproliferative Effects
Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative activities against cancer cell lines. For example, studies have shown that related compounds can inhibit the proliferation of melanoma and colon cancer cells with IC50 values in the nanomolar range .
Compound | IC50 (nM) | Cell Line |
---|---|---|
This compound | TBD | TBD |
Encorafenib | 21 | A375 (Melanoma) |
Related Compound A | 40 | Colo205 |
Related Compound B | 88 | A375 |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have demonstrated the ability to modulate cytokine secretion, enhancing immune responses in tumor-bearing models by increasing levels of interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-α) .
Case Studies and Research Findings
- In Vitro Studies : In a study assessing the antiproliferative effects of various derivatives, this compound was synthesized and evaluated alongside other compounds. Results indicated promising activity against selected cancer cell lines, warranting further investigation into its mechanism of action .
- Mechanistic Insights : Computational studies have suggested that the binding affinity of this compound to target proteins could be enhanced by specific structural modifications, such as the presence of fluorinated groups or additional aromatic rings, which improve hydrophobic interactions .
- Therapeutic Potential : Given its potential for enzyme inhibition and receptor modulation, there is ongoing research into the therapeutic applications of this compound in treating various cancers and inflammatory diseases. Its derivatives have been explored for their efficacy in preclinical models, showing promise as new therapeutic agents .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 3-amino-2-[benzyl(methyl)amino]propanoate |
InChI |
InChI=1S/C12H18N2O2/c1-14(11(8-13)12(15)16-2)9-10-6-4-3-5-7-10/h3-7,11H,8-9,13H2,1-2H3 |
InChI Key |
QGKHCQVDJBSXLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CN)C(=O)OC |
Origin of Product |
United States |
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